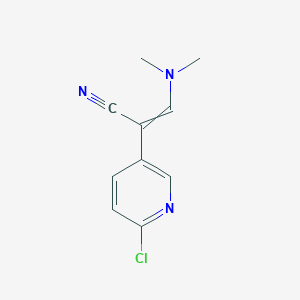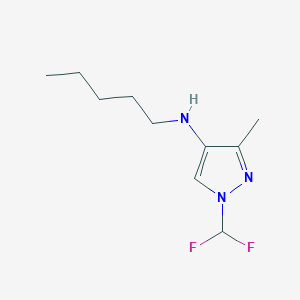![molecular formula C12H19N5 B11739056 1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739056.png)
1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with various functional groups, making it a molecule of interest in various fields of research.
Preparation Methods
The synthesis of 1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves multiple steps, typically starting from commercially available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound exhibits inhibitory activity against certain enzymes and receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
- 1-methyl-1H-pyrazole-4-carbaldehyde
- 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its dual pyrazole rings and specific substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-methyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-10(3)11(6-15-17)5-13-12-7-14-16(4)8-12/h6-9,13H,5H2,1-4H3 |
InChI Key |
OFXKTUFPYAWBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738977.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738979.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738990.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738993.png)

![N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739014.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11739015.png)
![N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739019.png)


![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
![3-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11739044.png)
![3-cyclopropyl-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11739046.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)
